Product packaging for 2,2-Bis(4-nitrobenzyl)-1,3-propandiol(Cat. No.:CAS No. 653307-42-7)

2,2-Bis(4-nitrobenzyl)-1,3-propandiol

Cat. No.: B13983731
CAS No.: 653307-42-7
M. Wt: 346.3 g/mol
InChI Key: XGCHSSKZHJAWID-UHFFFAOYSA-N
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Description

2,2-Bis(4-nitrobenzyl)-1,3-propandiol is a chemical compound of interest in organic synthesis and materials science research. Compounds within the 1,3-propanediol family are recognized as valuable building blocks. For instance, 1,3-propanediol is a key monomer in the synthesis of high-performance polyester fibers like polytrimethylene terephthalate (PTT), which is known for its excellent resilience and resistance to wrinkles . Other nitro-phenyl substituted propanediol derivatives are documented in chemical databases, highlighting a research interest in this class of functionalized molecules . Researchers may explore this compound for developing novel polymers or as an intermediate in synthetic organic chemistry. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2O6 B13983731 2,2-Bis(4-nitrobenzyl)-1,3-propandiol CAS No. 653307-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653307-42-7

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

2,2-bis[(4-nitrophenyl)methyl]propane-1,3-diol

InChI

InChI=1S/C17H18N2O6/c20-11-17(12-21,9-13-1-5-15(6-2-13)18(22)23)10-14-3-7-16(8-4-14)19(24)25/h1-8,20-21H,9-12H2

InChI Key

XGCHSSKZHJAWID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(CO)CO)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,2 Bis 4 Nitrobenzyl 1,3 Propandiol

Retrosynthetic Analysis of the 2,2-Disubstituted 1,3-Propanediol (B51772) Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For the 2,2-disubstituted 1,3-propanediol core, the primary focus is on the formation of the key carbon-carbon (C-C) bonds that establish the quaternary center at the C2 position.

Disconnection Strategies Involving Carbon-Carbon Bond Formation

The central challenge in synthesizing the 2,2-bis(4-nitrobenzyl)-1,3-propandiol is the creation of the sterically hindered C2 quaternary carbon. Two primary C-C disconnection strategies can be envisioned:

Strategy A: Alkylation Approach. This strategy involves disconnecting the two C-C bonds between the central carbon (C2) and the benzylic carbons. This leads to a synthon equivalent to a central three-carbon 1,3-diol unit with an acidic C2 proton, and two electrophilic 4-nitrobenzyl synthons. The practical chemical equivalent for the central unit is often a malonic ester derivative, like diethyl malonate. wikipedia.orgaskthenerd.com The electrophilic counterpart would be a 4-nitrobenzyl halide. This approach builds the molecule by forming the C2-benzyl bonds.

Strategy B: Condensation Approach. An alternative disconnection breaks the C1-C2 and C2-C3 bonds. This approach envisions the C2 carbon and its two appended 4-nitrobenzyl groups as a single nucleophilic unit. This unit would then react with two one-carbon electrophiles, such as formaldehyde (B43269). beilstein-journals.org The logical precursor for the nucleophilic component is a molecule with an active methylene (B1212753) group positioned between two electron-withdrawing 4-nitrophenyl groups, such as bis(4-nitrophenyl)methane or a related derivative. This strategy focuses on adding the hydroxymethyl groups to a pre-formed diarylmethane core.

Approaches to Introducing 4-Nitrobenzyl Moieties

The introduction of the 4-nitrobenzyl groups is integral to both retrosynthetic strategies.

As Electrophiles: In the alkylation strategy (Strategy A), the 4-nitrobenzyl group is introduced as an electrophile. researchgate.net The most common precursor for this is 4-nitrobenzyl halide (e.g., bromide or chloride), which can readily participate in nucleophilic substitution reactions with carbanions, such as the enolate of a malonic ester. libretexts.org

As part of a Nucleophile: In the condensation strategy (Strategy B), the 4-nitrobenzyl groups are already part of the carbon framework of the nucleophile. The synthesis of this nucleophile becomes a preliminary step. For example, a compound like 2-(4-nitrophenyl)acetonitrile could serve as a precursor. The active methylene group in this molecule is activated by both the phenyl and the nitrile groups, making it a suitable starting point for a double condensation reaction.

Direct Synthetic Routes and Reaction Optimization

Based on the retrosynthetic analysis, several direct synthetic pathways can be developed and optimized to produce this compound.

Condensation Reactions with Formaldehyde and Related Carbonyls

This approach corresponds to Strategy B, where a nucleophile containing the 4-nitrobenzyl framework reacts with formaldehyde. A plausible route involves a double Knoevenagel-type condensation or Henry-type reaction followed by reduction. beilstein-journals.orgnih.gov

A key starting material could be a compound with an active methylene group flanked by activating groups. For instance, the reaction of a 4-nitrophenyl-substituted acetonitrile (B52724) with two equivalents of formaldehyde under basic conditions would yield a dicyano intermediate after dehydration. Subsequent reduction of both the nitrile groups and any alkene intermediates would furnish the desired diol. The high reactivity of formaldehyde can sometimes lead to polycondensation or polymerization, necessitating careful control of reaction conditions such as temperature, stoichiometry, and catalyst choice. beilstein-journals.org

Table 1: Hypothetical Two-Step Condensation/Reduction Route

StepReactantsReagents/CatalystSolventConditionsIntermediate/Product
1. Condensation2-(4-nitrophenyl)acetonitrile, Formaldehyde (2 eq.)Base (e.g., Piperidine, K₂CO₃)EthanolReflux2,2-Bis(4-nitrobenzyl)malononitrile
2. ReductionIntermediate from Step 1Reducing Agent (e.g., LiAlH₄, BH₃·THF)THF, Diethyl Ether0 °C to RTThis compound

Alkylation Strategies at the C2 Position

This pathway, derived from Strategy A, is a robust and widely used method for synthesizing 2,2-disubstituted propanediols. researchgate.netchegg.com The synthesis begins with the dialkylation of an active methylene compound, typically diethyl malonate, followed by the reduction of the ester groups. wikipedia.orglibretexts.org

The first step is the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. askthenerd.com This enolate then acts as a nucleophile, reacting with two equivalents of an electrophile, in this case, 4-nitrobenzyl bromide, via an SN2 reaction. This double alkylation forms diethyl 2,2-bis(4-nitrobenzyl)malonate. It is crucial to use a strong enough base and control the stoichiometry to favor the dialkylated product over the monoalkylated one. wikipedia.org

In the second step, the resulting dialkylated diester is reduced to the target diol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to convert the ester functionalities into primary alcohols.

Table 2: Alkylation and Reduction Route for this compound

StepReactantsReagents/CatalystSolventConditionsIntermediate/ProductReported Yield
1. DialkylationDiethyl malonate, 4-Nitrobenzyl bromide (2.2 eq.)Sodium Ethoxide (NaOEt)EthanolReflux, 12-24hDiethyl 2,2-bis(4-nitrobenzyl)malonate~70-85%
2. ReductionDiethyl 2,2-bis(4-nitrobenzyl)malonateLithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 °C to Reflux, 4-8hThis compound~80-95%

Yields are generalized from similar reported procedures and may vary.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient synthetic strategy. beilstein-journals.org While a specific MCR for this compound is not prominently documented, one could be designed. For example, a reaction involving 4-nitrobenzaldehyde, a source of cyanide (like KCN), and a formaldehyde equivalent in a one-pot process could potentially assemble the core structure. Such pathways often proceed through highly reactive intermediates generated in situ. beilstein-journals.org The discovery and optimization of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic pathways offer a versatile approach to constructing the target molecule by modifying the functional groups of precursor compounds. These methods allow for a stepwise construction of the desired molecular architecture.

Pentaerythritol (B129877), a commercially available and inexpensive tetraol, serves as a versatile starting material for the synthesis of 2,2-disubstituted-1,3-propanediols. The core strategy involves the selective functionalization of two of the four hydroxyl groups, followed by the introduction of the 4-nitrobenzyl moieties.

A plausible synthetic route commencing from pentaerythritol would first involve the protection of two hydroxyl groups, for instance, through the formation of a benzylidene acetal. The remaining two free hydroxyl groups can then be converted into good leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. Subsequent nucleophilic substitution with a suitable carbanion derived from 4-nitrotoluene (B166481) would introduce the desired 4-nitrobenzyl groups. The final step would involve the deprotection of the hydroxyl groups to yield this compound.

Alternatively, the hydroxyl groups of pentaerythritol can be converted to halides. For example, reaction with anhydrous hydrogen bromide or hydrogen chloride in the presence of an N-alkylpyrrolidone can yield 2,2-bis(halomethyl)-1,3-propanediol. These halogenated derivatives can then undergo a coupling reaction with a 4-nitrobenzyl nucleophile to form the target compound.

Table 1: Proposed Synthesis of this compound from Pentaerythritol

Step Reaction Reagents and Conditions Intermediate/Product
1 Protection Benzaldehyde, acid catalyst 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane derivative
2 Activation p-Toluenesulfonyl chloride, pyridine (B92270) Ditosylate derivative
3 Substitution 4-Nitrobenzyl Grignard or organocuprate Protected diol

A more direct approach involves the nitration of a pre-synthesized 2,2-Bis(benzyl)-1,3-propandiol backbone. This method relies on the electrophilic aromatic substitution reaction to introduce nitro groups onto the phenyl rings of the benzyl (B1604629) substituents.

The synthesis of the precursor, 2,2-Bis(benzyl)-1,3-propandiol, can be achieved through various methods, such as the reaction of diethyl malonate with two equivalents of benzyl bromide in the presence of a base, followed by the reduction of the resulting diester with a reducing agent like lithium aluminum hydride.

The nitration of 2,2-Bis(benzyl)-1,3-propandiol is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com The reaction is generally performed at low temperatures to control the exothermicity of the reaction and to minimize side reactions, such as oxidation of the hydroxyl groups. The nitro groups will be directed to the para position of the benzene (B151609) rings due to the directing effect of the alkyl substituent.

Table 2: Nitration of 2,2-Bis(benzyl)-1,3-propandiol

Substrate Reagents Conditions Product

The construction of the target molecule can also be envisioned by starting with simpler, nitro-containing building blocks. The Henry reaction, or nitroaldol reaction, is a powerful tool for carbon-carbon bond formation involving nitroalkanes and carbonyl compounds. wikipedia.orgorganic-chemistry.org

A potential pathway could involve a double Henry reaction between 2-nitro-1,3-propanediol and two equivalents of 4-nitrobenzaldehyde. The reaction is base-catalyzed and would lead to the formation of a dinitro-diol intermediate. Subsequent reduction of the nitro group at the 2-position of the propanediol (B1597323) backbone would be necessary to arrive at the target structure. This reduction would need to be selective to avoid the reduction of the nitro groups on the aromatic rings.

Another approach could start from nitromethane (B149229). A base-catalyzed reaction of nitromethane with two equivalents of 4-nitrobenzyl halide could potentially form a dinitro intermediate, which could then be further functionalized to introduce the hydroxyl groups. However, controlling the C-alkylation over O-alkylation of the nitronate anion can be challenging.

Catalytic Systems in Synthesis of this compound and Analogues

Catalysis plays a crucial role in the efficient and selective synthesis of complex organic molecules. Both homogeneous and heterogeneous catalytic systems can be applied to the synthesis of this compound and its analogues, particularly in the key carbon-carbon bond-forming steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Transition metal catalysts, such as those based on palladium, are widely used for cross-coupling reactions to form carbon-carbon bonds.

For the synthesis of the 2,2-Bis(benzyl)-1,3-propandiol precursor, a palladium-catalyzed Suzuki or Heck coupling reaction could be employed. For instance, a dihalo-propanediol derivative could be coupled with a 4-nitrobenzylboronic acid or a 4-nitrobenzyl halide in the presence of a palladium catalyst and a suitable ligand.

Homogeneous acid or base catalysis is also integral to several of the synthetic steps mentioned earlier, such as the protection of diols and the Henry reaction.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. Solid acid and base catalysts can be employed in various steps of the synthesis.

For the nitration of 2,2-Bis(benzyl)-1,3-propandiol, solid acid catalysts such as zeolites or sulfated zirconia could be explored as alternatives to sulfuric acid to simplify the work-up procedure.

In the synthesis of the propanediol backbone, heterogeneous hydrogenation catalysts are essential for the reduction of ester or nitro groups. For example, Raney nickel or palladium on carbon are commonly used for the reduction of diesters to diols. The selective hydrogenation of a nitro group in the presence of other reducible functional groups can be achieved by careful selection of the catalyst and reaction conditions. For instance, palladium on calcium carbonate has been used for the selective hydrogenation of an aliphatic nitro group. google.com

Table 3: Potential Catalytic Systems in the Synthesis of this compound and Analogues

Catalytic System Reaction Type Catalyst Examples Advantages
Homogeneous Cross-coupling Pd(PPh₃)₄, PdCl₂(dppf) High activity and selectivity
Homogeneous Acid/Base Catalysis H₂SO₄, NaOH Well-established, versatile
Heterogeneous Nitration Zeolites, Sulfated Zirconia Ease of separation, reusability

Mechanistic Insights into Catalyzed Reactions

The synthesis of this compound is typically achieved through a base-catalyzed crossed aldol (B89426) condensation or, more specifically, a double Henry (nitroaldol) reaction. The reaction involves the condensation of a 4-nitrophenyl- C2 synthon, such as 4-nitrophenylacetonitrile (B121139) or a related nitroalkane, with two equivalents of formaldehyde.

The catalytic cycle, generally facilitated by a base (e.g., an alkali hydroxide, carbonate, or an organic base like DBU), proceeds through the following key steps:

Deprotonation: The reaction initiates with the abstraction of an acidic α-proton from the 4-nitro-substituted precursor by the base. The presence of the electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the benzylic protons, facilitating the formation of a resonance-stabilized carbanion (an enolate or a nitronate anion). scielo.brresearchgate.net This step is crucial and often rate-determining.

Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a formaldehyde molecule. This carbon-carbon bond formation results in a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The alkoxide intermediate is subsequently protonated by a proton source in the reaction medium (e.g., water or the conjugate acid of the catalyst), yielding a β-hydroxy intermediate, 2-(4-nitrobenzyl)-1,3-propandiol.

Second Condensation: The remaining acidic proton on the central carbon of the mono-substituted intermediate is more sterically hindered but still susceptible to abstraction by the base. A second deprotonation event occurs, followed by a nucleophilic attack on a second molecule of formaldehyde. quora.com This second addition leads to the formation of the di-substituted alkoxide.

Final Protonation & Catalyst Regeneration: A final protonation step yields the target molecule, this compound, and regenerates the basic catalyst, allowing it to participate in another cycle.

Table 1: Key Steps in the Base-Catalyzed Synthesis

Step Description Key Species Involved
1 Deprotonation 4-nitrobenzyl precursor, Base (e.g., K₂CO₃, DBU)
2 Nucleophilic Attack Carbanion/Nitronate, Formaldehyde
3 Protonation (First) Alkoxide intermediate, Proton source
4 Second Condensation Mono-substituted intermediate, Base, Formaldehyde
5 Protonation (Final) Di-substituted alkoxide, Proton source

Enantioselective and Diastereoselective Synthesis Considerations

While this compound is an achiral molecule, the principles of asymmetric synthesis are critical for producing chiral analogues or for controlling stereochemistry in related systems where a prochiral starting material is used. The creation of stereogenic centers, particularly quaternary ones, is a significant challenge in organic synthesis. researchgate.netnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. In the context of synthesizing a chiral analogue of the target diol, a chiral auxiliary could be attached to the 4-nitrophenylacetyl precursor, for example, as an N-acyl derivative of a chiral oxazolidinone or thiazolidinone. scielo.org.mx

The mechanism of control relies on the steric directing effect of the auxiliary. The auxiliary's chiral framework blocks one face of the enolate formed upon deprotonation, forcing the electrophile (formaldehyde) to approach from the less hindered face. This facial selectivity leads to the formation of one diastereomer in preference to the other. scielo.org.mx After the two aldol additions are complete, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product.

Table 2: Chiral Auxiliaries in Aldol Reactions

Auxiliary Type Example Point of Attachment Typical Cleavage Method
Oxazolidinone Evans Auxiliaries Acyl group attached to nitrogen Hydrolysis (acidic or basic), Reductive cleavage
Thiazolidinethione Nagao's Auxiliaries Acyl group attached to nitrogen Aminolysis, Hydrolysis
Camphorsultam Oppolzer's Sultam Acyl group attached to nitrogen Hydrolysis (e.g., LiOH/H₂O₂)

Asymmetric Catalysis in Related Systems

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For reactions like the nitroaldol (Henry) reaction, chiral metal complexes and organocatalysts have proven effective. mdpi.comorgsyn.org

In the synthesis of 2,2-disubstituted 1,3-propanediols, two primary catalytic strategies are relevant:

Catalytic Asymmetric Aldol/Henry Reaction: A chiral catalyst, often a complex of a metal like copper(II) or zinc(II) with a chiral ligand, coordinates to both the nucleophile and the aldehyde. orgsyn.org This coordination creates a rigid, chiral environment around the reacting centers, directing the nucleophilic attack to one face of the aldehyde and leading to an enantiomerically enriched product.

Catalytic Desymmetrization: An alternative approach involves the desymmetrization of a prochiral 2,2-disubstituted-1,3-propanediol. researchgate.net In this strategy, a chiral catalyst selectively functionalizes one of the two enantiotopic hydroxyl groups. For instance, chiral borinic acid catalysts have been shown to achieve highly enantioselective mono-alkylation or mono-acylation of such diols, yielding chiral products with a quaternary stereocenter. researchgate.netacs.org

Chirality Transfer in Carbon-Carbon Bond Formations

Chirality transfer involves the transmission of stereochemical information from a chiral reactant or reagent to the product during a C-C bond-forming step. rsc.org This can be achieved in several ways:

Substrate Control: If the starting material already possesses a stereocenter, it can influence the stereochemistry of newly formed centers. The existing chiral center can direct the approach of reagents through steric hindrance or by forming a chelated intermediate.

Reagent Control: Chiral reagents, such as a chiral base or a stoichiometric chiral Lewis acid, can be used. For instance, a chiral lithium amide base could selectively deprotonate one of the enantiotopic protons of a prochiral starting material, leading to a chiral enolate that then reacts to form an enantioenriched product.

Memory of Chirality: In some systems, a transient, centrally chiral intermediate can transfer its stereochemical information to a newly formed element of chirality (e.g., an axis or plane) before racemizing.

In the formation of complex acyclic structures, the stereoselective addition of nucleophiles to carbonyl groups is a fundamental strategy where chirality transfer plays a pivotal role in establishing multiple contiguous stereocenters. researchgate.net

Advanced Purification Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its intermediates requires a multi-step approach to remove unreacted starting materials, the mono-substituted intermediate, catalysts, and other byproducts. Given the polar nature of the nitro and hydroxyl groups, a combination of extraction, chromatography, and recrystallization is typically employed. researchgate.net

Workup and Extraction: The initial purification step after the reaction is a liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate) and washed with water or a mild acidic solution to remove the base catalyst and any water-soluble components. stackexchange.com

Column Chromatography: Due to the presence of the starting material, the mono-substituted intermediate, and the di-substituted final product—all with differing polarities—silica gel column chromatography is an effective separation method. researchgate.net A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, allows for the sequential separation of these compounds. The less polar starting material elutes first, followed by the mono-adduct, and finally the more polar diol product. stackexchange.com

Recrystallization: For obtaining the final product in high purity, recrystallization is the preferred method. umass.edu The choice of solvent is critical: an ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain soluble at all temperatures. researchgate.net For nitro-aromatic compounds, solvent systems such as ethanol/water, acetone/hexane, or ethyl acetate/heptane are often effective. google.comrochester.edu Slow cooling promotes the formation of large, well-defined crystals, which minimizes the inclusion of impurities. researchgate.net

Specialized Techniques: For challenging separations or to achieve ultra-high purity, more advanced techniques can be considered. These include preparative high-performance liquid chromatography (HPLC) and ion-exchange chromatography, particularly if the synthesis route involves ionic intermediates or byproducts. researchgate.netnih.gov

Table 3: Summary of Purification Strategy

Technique Purpose Typical Solvents/Materials Target Components Removed
Extraction Initial catalyst and salt removal Ethyl Acetate, Water, Dilute Acid Base catalyst, inorganic salts
Column Chromatography Separation of components by polarity Silica Gel, Hexane/Ethyl Acetate Unreacted starting material, mono-substituted intermediate
Recrystallization Final purification to obtain crystalline solid Ethanol/Water, Acetone/Hexane Trace impurities, structurally similar byproducts

Chemical Transformations and Reactivity of 2,2 Bis 4 Nitrobenzyl 1,3 Propandiol

Reactions Involving the Nitro Groups

The nitro groups are the most reactive sites for transformations under reductive or strong nucleophilic conditions. They profoundly influence the electron density of the benzene (B151609) rings, governing their susceptibility to substitution reactions.

Reductive Transformations to Amino and Hydroxylamino Derivatives

The conversion of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. unimi.it This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most common and efficient. unimi.it For 2,2-Bis(4-nitrobenzyl)-1,3-propanediol, the simultaneous reduction of both nitro groups would yield 2,2-Bis(4-aminobenzyl)-1,3-propanediol.

This transformation is typically accomplished using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity.

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

Catalyst Pressure (H₂) Solvent Temperature Reference
Pd/C (5-10%) 1 - 50 atm Methanol, Ethanol, Ethyl Acetate Room Temp. - 80°C researchgate.net
Pt/C (5%) 4 atm Ethanol Room Temp. researchgate.net
Raney Nickel 50 - 100 atm Ethanol Room Temp. - 100°C nih.gov

Under carefully controlled conditions, partial reduction to the corresponding dihydroxylamino derivative, 2,2-Bis(4-hydroxylaminobenzyl)-1,3-propanediol, is also possible. This often involves milder reducing agents or catalytic systems designed to halt the reduction at the intermediate stage.

Elaboration of Reduced Nitro Groups into Polyfunctional Architectures

The resulting diamine, 2,2-Bis(4-aminobenzyl)-1,3-propanediol, is a versatile building block for creating more complex molecular architectures, particularly polymers. The presence of two primary amine groups allows it to act as a monomer in step-growth polymerization reactions.

For example, reaction with diacyl chlorides or dicarboxylic acids would produce polyamides. The reaction with terephthaloyl chloride, for instance, would yield an aramid polymer incorporating the stable neopentyl-like core. Similarly, reaction with phosgene (B1210022) or its equivalents would lead to the formation of polyureas. researchgate.netnsf.gov The two hydroxyl groups on the monomer's backbone can provide sites for further modification or influence the polymer's physical properties, such as solubility and thermal stability. The reaction of aminodiols with phosgene can also lead to cyclic products like oxazolidinones depending on the structure and conditions. researchgate.netresearchgate.net

Nitro Group as an Electron-Withdrawing Activating Group in Aromatic Substitutions

The nitro group is a powerful electron-withdrawing group, which significantly lowers the electron density of the aromatic ring. This has two major consequences for aromatic substitution reactions:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur would be directed to the meta position relative to the nitro group.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong resonance and inductive withdrawal of electrons by the nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. nih.gov This effect is most pronounced when the nitro group is ortho or para to the leaving group. masterorganicchemistry.com

In 2,2-Bis(4-nitrobenzyl)-1,3-propanediol, the nitro groups are not positioned to activate a leaving group for a typical SNAr reaction. However, if a suitable leaving group (e.g., a halogen) were present at the ortho position (positions 2 or 6) of the nitrobenzyl moiety, the molecule would be highly activated for substitution by nucleophiles at that site. beilstein-journals.org

Table 2: Examples of Nucleophilic Aromatic Substitution on Nitro-Activated Rings

Substrate Nucleophile Product Reference
1-Fluoro-2,4-dinitrobenzene Aniline 2,4-Dinitrophenylaniline masterorganicchemistry.com
p-Nitrophenyl fluoride Methoxide p-Nitroanisole masterorganicchemistry.com

Reactivity of the Hydroxyl Groups

The two primary hydroxyl groups on the 1,3-propanediol (B51772) core exhibit reactivity typical of primary alcohols, readily undergoing esterification, etherification, and cyclization reactions. The neopentyl-like structure, with a quaternary α-carbon, enhances the thermal and hydrolytic stability of the resulting derivatives. chemicalbook.comresearchgate.net

Esterification and Etherification Reactions

The primary hydroxyl groups of 2,2-Bis(4-nitrobenzyl)-1,3-propanediol can be readily esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid catalysis is typically employed for reactions with carboxylic acids to produce the corresponding mono- or di-esters. wikipedia.orggoogle.com The use of more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, allows for esterification under milder conditions.

Table 3: Selected Catalysts for Esterification of 1,3-Propanediol

Acid Component Catalyst Temperature Outcome Reference
Terephthalic Acid n-Butylstannoic acid 210°C Polyester formation google.com
Terephthalic Acid Tetraisopropyl titanate 210°C Polyester formation google.com

Etherification can be achieved under Williamson ether synthesis conditions, where the diol is first deprotonated with a strong base (e.g., sodium hydride) to form a dialkoxide, which then displaces a halide from an alkyl halide to form the corresponding di-ether.

Cyclization Reactions to Form Cyclic Ethers and Acetals

The 1,3-diol arrangement is ideal for forming six-membered heterocyclic rings. The reaction of 2,2-Bis(4-nitrobenzyl)-1,3-propanediol with an aldehyde or a ketone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) will produce a cyclic acetal, specifically a 1,3-dioxane (B1201747) derivative. nih.govgoogle.com This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

The resulting 5,5-bis(4-nitrobenzyl)-1,3-dioxane ring system is a common protecting group for 1,3-diols due to its stability under neutral and basic conditions and its straightforward removal under acidic conditions. nih.gov

Table 4: Conditions for Cyclic Acetal (1,3-Dioxane/Dioxolane) Formation from Diols

Diol Carbonyl Compound Catalyst / Conditions Product Type Reference
Ethylene (B1197577) Glycol Paraformaldehyde Sulfur dioxide (generates acid in situ) 1,3-Dioxolane youtube.com
Various 1,2- and 1,3-diols Salicylaldehyde Montmorillonite K10 Clay 1,3-Dioxolane nih.gov

Intramolecular cyclization to form a cyclic ether (an oxetane) from the diol itself is less common and would require activation of one hydroxyl group to become a good leaving group while the other acts as an intramolecular nucleophile, a process that often competes with intermolecular reactions.

Oxidation Reactions of Primary Alcohol Functionalities

The primary alcohol groups of 2,2-Bis(4-nitrobenzyl)-1,3-propandiol are susceptible to oxidation to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are expected to oxidize the primary alcohols to carboxylic acids. The presence of the aromatic ring significantly influences the reactivity of adjacent alkyl side chains. libretexts.org The reaction with a strong oxidant like KMnO₄ would likely lead to the formation of 2,2-bis(4-nitrobenzyl)malonic acid.

Milder oxidizing agents can be employed for the selective oxidation of primary alcohols to aldehydes. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation. The use of such reagents would yield 2,2-bis(4-nitrobenzyl)-1,3-propanedial. Catalytic systems, for instance, using Au-Pd/TiO₂ catalysts, have also proven effective for the solvent-free oxidation of primary alcohols to aldehydes with high turnover frequencies. researchgate.net

The relative reactivity of benzylic alcohols compared to aliphatic alcohols is generally higher in oxidation reactions, a trend that underscores the influence of the proximate aromatic system. researchgate.net

Table 1: Predicted Products of Primary Alcohol Oxidation

Oxidizing Agent Predicted Product Functional Group Formed
Potassium permanganate (KMnO₄) 2,2-bis(4-nitrobenzyl)malonic acid Carboxylic Acid
Pyridinium chlorochromate (PCC) 2,2-bis(4-nitrobenzyl)-1,3-propanedial Aldehyde

Reactions at the Benzylic Positions

The benzylic positions of this compound—the carbon atoms attached directly to the nitrophenyl rings—are activated and represent key sites for reactivity. This enhanced reactivity is due to the stabilization of reaction intermediates, such as radicals or carbocations, by the adjacent aromatic ring through resonance. chemistrysteps.commasterorganicchemistry.com

Potential for Benzylic Halogenation and Subsequent Nucleophilic Substitution

Benzylic C-H bonds can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. libretexts.org This reaction proceeds via a free-radical mechanism, favored by the resonance stabilization of the intermediate benzylic radical. youtube.com For this compound, this would result in the formation of a benzylic bromide. It is important to note that this reaction will fail if there are no hydrogen atoms on the benzylic carbon. masterorganicchemistry.com

The resulting benzylic halides are versatile intermediates for nucleophilic substitution reactions. They can undergo both S(_N)1 and S(_N)2 reactions. khanacademy.org The formation of a resonance-stabilized benzylic carbocation facilitates the S(_N)1 pathway. chemistrysteps.com However, the specific reaction pathway is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. For instance, reaction of a benzylic bromide with a strong nucleophile could lead to the introduction of various functional groups at the benzylic position.

Radical Reactions at the Benzylic Carbons

The stability of the benzylic radical is a key factor in directing radical reactions to this position. libretexts.org The unpaired electron of the benzylic radical can be delocalized into the π-electron system of the aromatic ring, which accounts for its relative stability compared to simple alkyl radicals. libretexts.orgyoutube.com This stabilization is the reason benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more susceptible to abstraction by radicals. masterorganicchemistry.com

In the case of this compound, the presence of two benzylic positions offers the potential for single or double radical-mediated functionalization. The reaction with NBS, for example, is initiated by the formation of a bromine radical, which then abstracts a benzylic hydrogen to form the stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations) to yield the benzylic bromide and a new bromine radical, propagating the chain reaction. libretexts.org

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes.

Transition State Analysis in Key Transformations

Transition state analysis provides insight into the energy barriers and structural features of the highest-energy point along the reaction coordinate. For reactions at the benzylic position, such as nucleophilic substitution, computational methods like density functional theory (DFT) can be used to model the transition states. For an S(_N)2 reaction, this would involve a trigonal bipyramidal geometry where the nucleophile attacks and the leaving group departs simultaneously. For an S(_N)1 reaction, the focus would be on the stability of the planar benzylic carbocation intermediate. The electron-withdrawing nitro group at the para position would destabilize a benzylic carbocation, potentially disfavoring an S(_N)1 mechanism compared to an unsubstituted benzyl (B1604629) system.

Kinetic Studies of Derivatization Reactions

Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), are essential for elucidating reaction mechanisms. For instance, determining the rate law for a nucleophilic substitution reaction on a halogenated derivative of this compound could distinguish between S(_N)1 and S(_N)2 pathways. A rate that depends on both the substrate and the nucleophile concentration would indicate an S(_N)2 mechanism, while a rate dependent only on the substrate concentration would suggest an S(_N)1 mechanism. Such studies on similar systems, like 4-nitrobenzyl bromide, have shown complex behaviors, including the operation of anion-radical mechanisms with certain nucleophiles. researchgate.net

Table 2: Hypothetical Kinetic Data for Nucleophilic Substitution

Experiment [Substrate] (M) [Nucleophile] (M) Initial Rate (M/s)
1 0.1 0.1 1.0 x 10⁻⁴
2 0.2 0.1 2.0 x 10⁻⁴
3 0.1 0.2 2.0 x 10⁻⁴

This table illustrates expected results for a second-order (S(_N)2) reaction mechanism.

Derivatization Strategies and Preparation of Advanced Chemical Entities

Synthesis of Nitrogen-Containing Derivatives

The presence of nitro groups in 2,2-bis(4-nitrobenzyl)-1,3-propanediol provides a reactive handle for the introduction of nitrogen-containing functionalities. This is typically achieved through the reduction of the nitro groups to primary amines, which can then undergo a variety of subsequent transformations.

Amidation and Imine Formation with Reduced Amino Analogs

The reduction of the nitro groups of 2,2-bis(4-nitrobenzyl)-1,3-propanediol yields 2,2-bis(4-aminobenzyl)-1,3-propanediol. This diamine is a valuable precursor for the synthesis of amides and imines.

Amidation: The primary amino groups of the reduced analog readily react with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is a cornerstone in the synthesis of polyamides and other functional materials. The general reaction scheme is as follows:

R-COOH + H₂N-Ar-CH₂-C(CH₂OH)₂-CH₂-Ar-NH₂ → R-CO-NH-Ar-CH₂-C(CH₂OH)₂-CH₂-Ar-NH-CO-R

The properties of the resulting amides can be tailored by varying the 'R' group of the carboxylic acid, allowing for the introduction of different functionalities and the modulation of physical properties such as solubility and thermal stability.

Imine Formation: The amino groups can also undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. guilan.ac.ir This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture.

R-CHO + H₂N-Ar-CH₂-C(CH₂OH)₂-CH₂-Ar-NH₂ ↔ R-CH=N-Ar-CH₂-C(CH₂OH)₂-CH₂-Ar-N=CH-R + H₂O

Imine formation is a key step in the synthesis of various heterocyclic compounds and has applications in the development of dynamic covalent chemistries. nih.gov

ReactantProduct TypeKey Bond Formed
Carboxylic AcidAmide-CO-NH-
Aldehyde/KetoneImine (Schiff Base)-C=N-

Heterocyclic Ring Formation, e.g., Oxazolidines, from Related Aminodiols

The aminodiol derivative of 2,2-bis(4-nitrobenzyl)-1,3-propanediol, namely 2,2-bis(4-aminobenzyl)-1,3-propanediol, is a precursor for the synthesis of various heterocyclic compounds. The presence of both amino and hydroxyl groups in close proximity allows for intramolecular cyclization reactions to form rings such as oxazolidines.

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. researchgate.netorganic-chemistry.org The synthesis of oxazolidines from 1,2- or 1,3-aminodiols can be achieved through condensation with aldehydes or ketones. guilan.ac.irorganic-chemistry.org In the case of the aminodiol derived from 2,2-bis(4-nitrobenzyl)-1,3-propanediol, the reaction would proceed as follows, potentially forming a bis-oxazolidine structure:

2 R-CHO + H₂N-CH(CH₂OH)-Ar-CH₂-C(CH₂OH)₂-CH₂-Ar-CH(CH₂OH)-NH₂ → Dioxazolidine derivative

The formation of such heterocyclic rings introduces conformational rigidity and can significantly alter the chemical and biological properties of the parent molecule. nih.govresearchgate.net These structures can serve as chiral auxiliaries in asymmetric synthesis or as core scaffolds in medicinal chemistry.

Polymer and Oligomer Precursors

The diol functionality of 2,2-bis(4-nitrobenzyl)-1,3-propanediol makes it a suitable monomer for the synthesis of various polymers and oligomers through step-growth polymerization. researchgate.netresearchgate.netnih.gov

Role in the Synthesis of Polyesters and Polycarbonates

Polyesters: 2,2-Bis(4-nitrobenzyl)-1,3-propanediol can be copolymerized with dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters) to produce polyesters. researchgate.netresearchgate.net The presence of the bulky nitrobenzyl side groups can influence the physical properties of the resulting polyester, such as its glass transition temperature, crystallinity, and solubility. rsc.org

Polycarbonates: Similarly, this diol can react with phosgene (B1210022) or its equivalents, such as diphenyl carbonate, to form polycarbonates. rsc.org These polymers are known for their high impact strength and optical clarity. The incorporation of the 2,2-bis(4-nitrobenzyl)-1,3-propanediol unit can be used to modify these properties or introduce new functionalities.

Polymer TypeComonomerLinkage
PolyesterDicarboxylic acid/derivativeEster (-O-CO-)
PolycarbonatePhosgene/equivalentCarbonate (-O-CO-O-)

Incorporation into Dendrimers and Hyperbranched Polymers

The structure of 2,2-bis(4-nitrobenzyl)-1,3-propanediol, with its two hydroxyl groups, allows it to act as a core molecule or a branching unit in the synthesis of dendrimers and hyperbranched polymers. google.comfrontiersin.orgrsc.org

Hyperbranched Polymers: In contrast to the perfect, stepwise synthesis of dendrimers, hyperbranched polymers are typically prepared in a one-pot reaction from AB₂-type monomers, where 'A' and 'B' are reactive functional groups. frontiersin.orgrsc.orgnih.gov While 2,2-bis(4-nitrobenzyl)-1,3-propanediol itself is not an AB₂ monomer, it can be chemically modified to become one. For instance, the hydroxyl groups could be reacted with a molecule containing one reactive group 'A' and two protected 'B' groups. After deprotection, this new monomer could undergo polymerization to form a hyperbranched structure. The globular nature and high density of functional groups in these polymers make them interesting for applications in coatings, additives, and drug delivery. google.com

Precursors for Supramolecular Assemblies and Co-crystals

The nitrobenzyl groups of 2,2-bis(4-nitrobenzyl)-1,3-propanediol can participate in non-covalent interactions, making it a valuable building block for the construction of supramolecular assemblies and co-crystals.

The electron-deficient nitro groups can act as hydrogen bond acceptors and can also participate in π-π stacking interactions with electron-rich aromatic systems. The hydroxyl groups are excellent hydrogen bond donors. This combination of functionalities allows the molecule to self-assemble into well-ordered, three-dimensional structures.

Co-crystals: Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. google.com By co-crystallizing 2,2-bis(4-nitrobenzyl)-1,3-propanediol with other molecules (co-formers) that have complementary hydrogen bonding sites or aromatic rings, it is possible to design new solid-state materials with tailored physical properties, such as solubility and melting point. The formation of co-crystals can be driven by hydrogen bonding between the hydroxyl groups of the diol and suitable functional groups on the co-former, as well as by stacking of the nitrobenzyl rings.

Interaction TypeFunctional Group Involved
Hydrogen Bonding (Donor)Hydroxyl (-OH)
Hydrogen Bonding (Acceptor)Nitro (-NO₂)
π-π StackingNitrobenzyl Ring

Hydrogen Bonding Networks in Derived Structures

The derivatization of the diol backbone of 2,2-Bis(4-nitrobenzyl)-1,3-propandiol allows for the creation of molecules capable of forming extensive and robust hydrogen bonding networks. The hydroxyl groups are primary sites for modification, enabling the introduction of various functional groups that can act as hydrogen bond donors and acceptors.

In crystalline structures of related polyhydroxylated compounds, such as N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide, molecules are interconnected through a series of strong hydrogen bonds, which dictate the formation of complex three-dimensional supramolecular frameworks. elsevierpure.com For derivatives of this compound, similar networks can be envisaged. For instance, esterification or etherification of the hydroxyl groups can introduce carbonyl or ether oxygens, respectively, which can participate in hydrogen bonding.

Furthermore, the nitro groups, while primarily electron-withdrawing, can also act as weak hydrogen bond acceptors. This, combined with stronger interactions from the diol-derived functionalities, can lead to the formation of intricate and predictable packing arrangements in the solid state. The interplay of different types of hydrogen bonds (e.g., O-H···O, N-H···O, C-H···O) is crucial in stabilizing the crystal lattice of such derived structures. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in Derivatives of this compound

Functional Group DonorFunctional Group AcceptorInteraction Type
Hydroxyl (-OH)Nitro (-NO₂)Weak
Amide (-CONH-)Hydroxyl (-OH)Strong
Carboxylic Acid (-COOH)Carbonyl (=O)Strong

π-π Stacking Interactions of Nitroaromatic Moieties

The nitroaromatic moieties of this compound derivatives play a crucial role in the formation of ordered supramolecular assemblies through π-π stacking interactions. researchgate.net These non-covalent interactions are fundamental in controlling the molecular packing and influencing the material properties of the resulting compounds.

The electron-deficient nature of the 4-nitrophenyl rings facilitates strong π-π stacking interactions with electron-rich aromatic systems. In derivatives where other aromatic groups are introduced, these interactions can be tailored to direct the self-assembly process. The geometry of the stacking can vary from face-to-face to edge-to-face arrangements, depending on the steric and electronic environment of the interacting rings. mdpi.com

Table 2: Types of π-π Stacking Interactions in Nitroaromatic Compounds

Interacting MoietiesInteraction TypeRelative Strength
Nitroaromatic - Nitroaromaticπ-π StackingModerate to Strong
Nitroaromatic - Electron-rich AromaticDonor-Acceptor π-π StackingStrong
Nitro Group - Aromatic RingNitro-π InteractionWeak to Moderate

Development of Novel Reagents and Ligands

The structural framework of this compound serves as a promising scaffold for the development of novel reagents and ligands for applications in stereoselective synthesis. The C2 symmetry of the parent diol, once derivatized, can be exploited to create chiral environments for asymmetric transformations.

Chiral Ligand Design from Enantiomerically Pure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a key step towards the design of effective chiral ligands. The pro-chiral nature of the parent compound allows for asymmetric modifications to yield enantiopure diols, which can then be further functionalized.

These chiral backbones can be appended with various coordinating groups, such as phosphines, amines, or pyridyl moieties, to create bidentate or polydentate ligands. The rigid and well-defined conformation of the resulting ligands is essential for inducing high levels of stereoselectivity in metal-catalyzed reactions. The design of such ligands often involves creating a "chiral pocket" around the metal center, which preferentially binds one enantiomer of the substrate or directs the attack of a reagent from a specific face.

Applications in Stereoselective Synthesis as Catalysts or Auxiliaries

Derivatives of this compound have the potential to be employed as catalysts or chiral auxiliaries in a range of stereoselective reactions. mdpi.com As chiral ligands, they can be complexed with various transition metals to catalyze reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.

As chiral auxiliaries, enantiopure derivatives can be covalently attached to a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The bulky nitrobenzyl groups can provide the necessary steric hindrance to control the facial selectivity of the reaction.

Table 3: Potential Applications in Stereoselective Synthesis

ApplicationReaction TypeRole of Derivative
Chiral LigandAsymmetric HydrogenationCoordination to a metal catalyst
Chiral AuxiliaryAsymmetric Aldol (B89426) ReactionCovalent attachment to the substrate
OrganocatalystAsymmetric Michael AdditionDirect participation in the reaction mechanism

Spectroscopic and Advanced Structural Characterization of 2,2 Bis 4 Nitrobenzyl 1,3 Propandiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural assignment of 2,2-Bis(4-nitrobenzyl)-1,3-propandiol. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons. The aromatic protons of the two equivalent 4-nitrobenzyl groups would likely appear as a characteristic AA'BB' system, with two doublets in the range of δ 7.4-8.2 ppm. The four benzylic protons (Ar-CH₂-) would be chemically equivalent and are expected to produce a singlet, while the four hydroxymethyl protons (-CH₂OH) of the propanediol (B1597323) core would also yield a singlet. The hydroxyl protons (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing signals for the quaternary carbon of the propanediol backbone, the benzylic carbons, the hydroxymethyl carbons, and the distinct carbons of the aromatic rings (ipso, ortho, meta, and para to the nitro group). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like neopentane (B1206597) and 4-nitrobenzyl derivatives.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Ar-H (ortho to NO₂)Aromatic CH8.1 - 8.2 (d)~123
Ar-H (meta to NO₂)Aromatic CH7.4 - 7.5 (d)~130
Ar-CH₂-CBenzylic CH₂~3.0 (s)~40-45
C-CH₂-OHHydroxymethyl CH₂~3.5 (s)~65-70
C-(CH₂)₂Quaternary C-~40
Ar-C-NO₂Aromatic C (ipso)-~147
Ar-C-CH₂Aromatic C (ipso)-~145
CH₂-OHHydroxyl OHVariable (br s)-

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show a crucial correlation between the two aromatic doublets of the 4-nitrophenyl group, confirming their ortho relationship. No other cross-peaks are expected due to the presence of the quaternary carbon, which isolates the different proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.ptslideshare.net HSQC would be used to definitively assign the carbon signals for the aromatic CHs, the benzylic CH₂ groups, and the hydroxymethyl CH₂ groups by linking them to their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.ptslideshare.net This is particularly powerful for connecting the isolated spin systems. Key HMBC correlations would be expected between the benzylic protons (Ar-CH₂) and the aromatic carbons (ipso and ortho), as well as the central quaternary carbon. Similarly, the hydroxymethyl protons (-CH₂OH) would show correlations to the quaternary carbon, thus confirming the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, rather than through bonds. mdpi.com This is vital for conformational analysis, as it can reveal through-space interactions between the benzylic protons and the ortho-protons of the aromatic ring, providing insights into the preferred rotational conformations. mdpi.com

Table 2: Expected 2D NMR Correlations for Structural Confirmation

2D Experiment Correlated Nuclei Expected Key Correlations Information Gained
COSY ¹H ↔ ¹HAr-H (ortho) ↔ Ar-H (meta)Confirms connectivity within the aromatic spin system.
HSQC ¹H ↔ ¹³C (1-bond)Ar-H ↔ Ar-C; Ar-CH₂ ↔ Ar-C; CH₂OH ↔ C-OHAssigns carbon signals based on direct proton attachment.
HMBC ¹H ↔ ¹³C (2-3 bonds)Ar-CH₂ ↔ C(quat); Ar-CH₂ ↔ Ar-C(ipso/ortho); CH₂OH ↔ C(quat)Connects the distinct structural fragments (nitrobenzyl and propanediol).
NOESY ¹H ↔ ¹H (through space)Ar-CH₂ ↔ Ar-H (ortho)Provides information on spatial proximity and molecular conformation.

Conformational Analysis using NMR

The conformational flexibility of this compound is primarily centered around the rotation of the two nitrobenzyl groups relative to the propanediol core. NMR spectroscopy, combining coupling constant analysis and NOESY data, is a powerful tool for investigating these conformational preferences in solution. nih.govauremn.org.br

The molecule's symmetry suggests that the two nitrobenzyl groups are likely to adopt an averaged, equivalent conformation. However, steric hindrance between the bulky groups may favor specific staggered rotamers. NOESY experiments can quantify the proximity between the benzylic protons and the aromatic ortho-protons, allowing for the determination of the predominant conformer populations. mdpi.comrsc.org Furthermore, variable temperature NMR studies could provide thermodynamic parameters for the rotational dynamics, revealing the energy barriers between different conformational states. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a rapid and non-destructive method for identifying the key functional groups within this compound. thermofisher.comwikipedia.org The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

The most prominent features in the FT-IR spectrum are expected to be the strong and characteristic stretches of the nitro (NO₂) groups. spectroscopyonline.com The asymmetric stretch typically appears in the 1500-1550 cm⁻¹ region, while the symmetric stretch is found between 1330-1390 cm⁻¹. spectroscopyonline.com Another key feature would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching from the hydroxyl groups, which may be involved in intermolecular hydrogen bonding.

Other significant vibrations include C-H stretches from both the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic CH₂ groups (~2850-3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net Raman spectroscopy serves as a complementary technique, often providing stronger signals for the symmetric vibrations of the nitro group and the aromatic ring skeletal modes. irb.hrresearchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O-H Stretch-OH3200 - 3600Strong, Broad
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 3000Medium
NO₂ Asymmetric Stretch-NO₂1500 - 1550Very Strong
C=C Stretch (Aromatic)Ar C=C1400 - 1600Medium-Strong
NO₂ Symmetric Stretch-NO₂1330 - 1390Very Strong
C-O StretchC-OH1000 - 1200Strong
NO₂ Bending-NO₂835 - 890Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. miamioh.edu The molecular formula, C₁₇H₁₈N₂O₆, corresponds to a molecular weight of 346.34 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 346 would be expected, although it may be weak or absent depending on its stability. The fragmentation is likely to be dominated by cleavages characteristic of nitroaromatic and benzylic compounds. scribd.comlibretexts.org A primary fragmentation pathway would involve the cleavage of the C-C bond between the quaternary carbon and the benzylic carbon, leading to the formation of a stable 4-nitrobenzyl cation (C₇H₆NO₂⁺) at m/z 136. Loss of a nitro group (-NO₂) from the molecular ion would result in a fragment at m/z 300 (M-46). scribd.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unambiguously confirming the elemental composition of the parent compound and its fragments. measurlabs.comveeprho.com By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. veeprho.comnih.gov For this compound, HRMS would be used to verify that the measured mass of the molecular ion matches the calculated exact mass for C₁₇H₁₈N₂O₆, providing definitive proof of its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides further structural detail by allowing for the controlled fragmentation of a selected precursor ion. researchgate.net In an MS/MS experiment, the molecular ion (m/z 346) or a prominent fragment ion (e.g., m/z 136) would be isolated and then subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. For instance, fragmentation of the molecular ion would help to confirm the connectivity between the two nitrobenzyl groups and the central propanediol unit. This technique is invaluable for distinguishing between isomers and confirming the proposed fragmentation pathways, thereby solidifying the structural assignment. researchgate.netcoresta.org

Table 4: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formula Fragmentation Pathway
346[M]⁺[C₁₇H₁₈N₂O₆]⁺Molecular Ion
300[M - NO₂]⁺[C₁₇H₁₈N₂O₄]⁺Loss of a nitro group
210[M - C₇H₆NO₂]⁺[C₁₀H₁₂O₄]⁺Loss of a nitrobenzyl radical
136[C₇H₆NO₂]⁺[C₇H₆NO₂]⁺Benzylic cleavage (4-nitrobenzyl cation)
106[C₇H₆O]⁺[C₇H₆O]⁺Loss of NO from m/z 136
90[C₆H₄O]⁺[C₆H₄O]⁺Loss of CH₂O from m/z 120 (rearrangement)

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the solid-state structure of crystalline materials. It provides precise information on atomic positions, bond lengths, bond angles, and the arrangement of molecules within a crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed model of the molecular geometry and the intermolecular interactions governing the crystal packing can be constructed. researchgate.netgrowingscience.com

A typical SCXRD experiment involves collecting diffraction data at a specific temperature, often low temperatures like 293 K, using a diffractometer equipped with a radiation source such as MoKα. researchgate.net The resulting data is used to solve and refine the crystal structure.

Table 1: Representative Crystallographic Data from SCXRD Analysis

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.53
b (Å)7.50
c (Å)19.72
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1685.4
Z (molecules/unit cell)4
R-factor0.045

Note: Data is illustrative for a nitro-aromatic compound and represents typical values obtained from such an analysis. growingscience.comresearchgate.net

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the analysis of isomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method is commonly employed for nitro-aromatic compounds. researchgate.net In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or an aqueous buffer. researchgate.netsielc.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

While this compound itself is achiral, derivatives of it could be chiral. For such derivatives, Chiral HPLC is necessary to separate the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The mobile phase, often a mixture of alkanes like n-hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com This is critical in contexts where enantiomers may have different biological activities.

Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Retention Time 5.8 min

Note: Conditions are representative for the analysis of aromatic nitro compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable. Due to the polar hydroxyl groups, this compound has low volatility. Therefore, a chemical derivatization step is required prior to GC-MS analysis. nih.gov

A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nist.gov This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis. The derivatized sample is then injected into the GC, where it is separated from any impurities. The separated components enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification based on the fragmentation pattern. oiv.int

Table 4: Illustrative GC-MS Data for a TMS-Derivatized Diol

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm)
Oven Program 100°C (2 min), then 10°C/min to 280°C
Carrier Gas Helium
Retention Time (Derivative) 18.2 min
Key Mass Fragments (m/z) 73 (TMS group), [M-15]⁺, [M-103]⁺

Note: Data represents a typical analysis of a derivatized diol, showcasing key parameters and expected mass fragments. nist.govoiv.int

Computational and Theoretical Studies on 2,2 Bis 4 Nitrobenzyl 1,3 Propandiol

Conformational Analysis and Energy Landscapes

The flexibility of the propanediol (B1597323) backbone and the rotational freedom of the nitrobenzyl groups in 2,2-Bis(4-nitrobenzyl)-1,3-propandiol mean that the molecule can adopt numerous conformations. Conformational analysis aims to identify the stable conformations and the energy barriers for interconversion between them.

Molecular Mechanics (MM): This method uses classical mechanics to model the potential energy surface of a molecule. It is computationally less expensive than quantum chemical methods and is well-suited for exploring the vast conformational space of flexible molecules. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. For this compound, MD simulations could reveal how the molecule explores different conformations in various environments (e.g., in a solvent or in the solid state). acs.org

A systematic conformational search would be performed by rotating the key dihedral angles in the molecule, such as those around the C-C bonds of the propanediol backbone and the C-C bonds connecting the benzyl (B1604629) groups. The energy of each conformation would be calculated to identify the low-energy, stable conformers. The transition states connecting these minima would also be located to determine the energy barriers for conformational interconversion. For similar molecules like 1,3-propanediol (B51772), studies have shown that both intramolecular hydrogen bonding and steric effects play a crucial role in determining the preferred conformations. nih.gov

An example of a table summarizing conformational analysis data is presented below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Comments
10.0O-C-C-C: 180, C-C-C-C: 60Global minimum energy conformation, likely stabilized by intramolecular interactions.
21.5O-C-C-C: 60, C-C-C-C: 180A slightly higher energy conformer.
33.2O-C-C-C: -60, C-C-C-C: 60A higher energy conformer, possibly due to steric hindrance.
TS (1→2)5.8-Energy barrier for the interconversion between conformer 1 and 2.

Note: The values and descriptions in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Investigations using Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states, and to calculate the activation energies.

For this compound, computational studies could be used to investigate various potential reactions, such as its synthesis, degradation, or its interaction with other molecules. For instance, the reduction of the nitro groups is a common reaction for nitroaromatic compounds. mdpi.com A computational study of this reaction would involve:

Locating the reactants and products on the potential energy surface.

Identifying any reaction intermediates, which are stable species formed during the reaction.

Finding the transition states, which are the highest energy points along the reaction pathway.

Calculating the activation energies, which determine the rate of the reaction.

This information would provide a detailed, step-by-step picture of how the reaction proceeds at the molecular level.

: A Review of Current Literature

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies focused solely on the compound this compound.

While extensive research exists on related chemical structures—such as other propanediol derivatives, compounds containing nitrophenyl groups, and molecules with nitrobenzyl moieties—no dedicated studies concerning the transition state characterization, reaction pathway elucidation, energetics, intermolecular interactions, or chiral recognition of this compound could be identified.

The methodologies outlined in the requested article, including Hirshfeld surface analysis, crystal engineering simulations, and computational approaches for chiral resolution, are commonly applied in modern computational chemistry to understand the properties and behaviors of novel compounds. For example, Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions in crystalline materials, and has been applied to various nitrophenyl derivatives to understand their crystal packing. nih.govmdpi.commdpi.com Similarly, computational methods are frequently used to predict reaction energetics and explore potential synthesis pathways for complex molecules. mdpi.comnih.gov

However, the application of these specific theoretical techniques to this compound has not been documented in the available peer-reviewed literature. Consequently, it is not possible to provide scientifically accurate and detailed research findings for the following outlined topics as they pertain directly to this compound:

Computational Approaches for Chiral Recognition and Resolution

Without primary research data, the generation of an article that is both thorough and scientifically accurate, as per the instructions, cannot be fulfilled. Further experimental and computational research would be required to elucidate the specific properties and behaviors of this compound.

Applications of 2,2 Bis 4 Nitrobenzyl 1,3 Propandiol and Its Derivatives in Academic Research

Chemical Biology Probes and Chemical Tools (excluding biological activity/medicine directly)

Synthesis of Molecular Scaffolds for Probe Development

The 2,2-disubstituted 1,3-propanediol (B51772) framework provides a versatile scaffold for constructing complex molecular architectures. The nitrobenzyl groups, in particular, are of significant interest in the design of probes due to their photochemical and electronic properties.

The o-nitrobenzyl group is a well-known photolabile protecting group. researchgate.net Upon irradiation with UV light, it can be cleaved, allowing for the controlled release of a protected functional group. researchgate.net This property is highly valuable in the development of "caged" compounds and photoactivatable probes. While the target molecule contains p-nitrobenzyl groups, the underlying principles of using nitroaromatic moieties in probe design are relevant.

Derivatives of 2,2-Bis(4-nitrobenzyl)-1,3-propandiol could be synthesized to incorporate fluorophores, quenchers, or bioactive molecules. The diol functionality allows for further chemical modification, enabling the attachment of these signaling or targeting units. The two nitrobenzyl groups could act as quenching moieties for a centrally located fluorophore, with their potential removal or modification upon interaction with an analyte leading to a fluorescent signal.

Table 1: Potential Applications of Nitrobenzyl-Based Scaffolds in Probe Development

Application Area Design Principle Potential Mechanism
Photoactivatable Probes Incorporation of a photolabile o-nitrobenzyl derivative. Light-induced cleavage to release a bioactive molecule or activate a reporter group. researchgate.net
Fluorescent Sensors Use of nitroaromatic groups as fluorescence quenchers. Analyte binding induces a conformational change, altering the quenching efficiency and restoring fluorescence.

| Redox-Sensing Probes | The nitro group can be electrochemically or chemically reduced. | Reduction of the nitro group to an amine leads to a significant change in electronic properties, which can be coupled to a signaling output. |

Investigating Interactions with Model Systems

The electron-deficient nature of the nitroaromatic rings in this compound makes it an interesting candidate for studying non-covalent interactions, such as π-π stacking and charge-transfer interactions.

Research on substituted nitroaromatics has shown their ability to interact with model graphene systems. nih.gov These interactions are governed by a combination of dispersion forces and electrostatic interactions. nih.gov The binding energies of such interactions can be predicted and studied, providing insights into the fundamental forces that drive molecular recognition and self-assembly.

Derivatives of this compound could be used to probe binding sites in larger biomolecules or to study the assembly of supramolecular structures. The two nitrobenzyl "arms" could allow for cooperative binding to complementary surfaces.

Table 2: Investigating Interactions of Nitroaromatic Compounds

Interacting System Type of Interaction Significance
Graphene Surfaces π-π stacking, electrostatic interactions. nih.gov Understanding the binding of small molecules to carbon nanomaterials for applications in sensing and materials science. nih.gov
Electron-Rich Aromatic Systems Charge-transfer complex formation. Studying fundamental aspects of molecular recognition and developing materials with novel electronic properties.

| Biological Macromolecules | Probing for electron-rich pockets in proteins or DNA. | Development of new inhibitors or molecular probes for biological targets. |

Electrochemical Studies and Applications

The presence of two nitroaromatic groups suggests that this compound would be electrochemically active. The study of its redox behavior could reveal interesting properties and lead to synthetic applications.

Redox Behavior of Nitroaromatic Groups

Nitroaromatic compounds are known to undergo reversible one-electron reduction to form radical anions in aprotic solvents. The reduction potential of the nitro group is influenced by the nature and position of other substituents on the aromatic ring. Cyclic voltammetry is a common technique used to study the redox behavior of these compounds. researchgate.net

In a molecule like this compound, the two nitro groups are electronically isolated from each other by the sp³-hybridized central carbon. Therefore, they are expected to behave independently, leading to a single, two-electron reduction wave in its cyclic voltammogram, or two very closely spaced one-electron waves. The exact potential would depend on the solvent and electrolyte used.

The electrochemical reduction of nitroaromatic compounds can lead to the formation of various intermediate products, including radicals. researchgate.net The stability and reactivity of these intermediates are of significant interest.

Electrogenerated Species and their Synthetic Utility

The electrochemical reduction of nitroaromatic compounds can generate highly reactive intermediates that can be harnessed for synthetic purposes. The initial reduction to a radical anion can be followed by further reduction to a dianion, a nitroso species, a hydroxylamine (B1172632), and ultimately an amine.

The controlled electrochemical generation of these species can offer a green and efficient alternative to traditional chemical reagents. For instance, the generation of radical anions can initiate polymerization reactions or be used in C-C bond formation. The selective reduction to a hydroxylamine or amine can be a key step in the synthesis of more complex molecules.

While the synthetic utility of electrogenerated species from this compound itself has not been reported, the broader field of synthetic organic electrochemistry provides a framework for its potential applications. nih.gov The ability to generate reactive intermediates in a controlled manner by simply tuning the electrode potential opens up possibilities for novel synthetic transformations. nih.gov

Q & A

Basic: What are the standard laboratory synthesis protocols for 2,2-Bis(4-nitrobenzyl)-1,3-propandiol?

Answer:
The synthesis of nitrobenzyl-substituted 1,3-propandiol derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 2,2-Bis(bromomethyl)-1,3-propandiol are synthesized by reacting brominating agents with 1,3-propandiol precursors under controlled conditions . For nitrobenzyl derivatives, a plausible route involves:

  • Step 1: Alkylation of 1,3-propandiol with 4-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or THF) using a base like K₂CO₃.
  • Step 2: Purification via fractional crystallization or column chromatography to isolate the product.
    Key Considerations:
  • Monitor reaction progress using TLC or HPLC to detect intermediates/byproducts .
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm nitrobenzyl substitution patterns and diol backbone integrity .
    • Use deuterated DMSO or CDCl₃ as solvents (compatible with nitro groups).
  • HPLC-MS:
    • Resolve purity issues; adjust mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to separate nitro-substituted isomers .
  • FTIR:
    • Confirm O–H (diol) and NO₂ (nitro) stretching vibrations (peaks at ~3300 cm⁻¹ and ~1520/1350 cm⁻¹, respectively).

Advanced: How do nitrobenzyl groups impact the stability and reactivity of 1,3-propandiol derivatives?

Answer:
Nitro groups introduce both steric and electronic effects:

  • Stability Challenges:
    • Nitrobenzyl substituents may promote hydrolysis under acidic/basic conditions. Stability studies in buffers (pH 3–10) are critical .
    • Thermal stability: Conduct TGA/DSC to assess decomposition temperatures (nitro compounds often degrade above 200°C).
  • Reactivity Considerations:
    • Nitro groups are strong electron-withdrawing groups, which can slow nucleophilic reactions at adjacent positions.
    • Reductive pathways (e.g., catalytic hydrogenation) may convert nitro groups to amines, altering functionality .

Advanced: How can conflicting chromatographic data (e.g., HPLC vs. NMR) be resolved during purity analysis?

Answer:
Contradictions arise due to:

  • Co-elution in HPLC: Nitrobenzyl isomers or byproducts with similar retention times may require gradient elution optimization .
  • Solvent interference in NMR: Residual solvents (e.g., DMSO) can mask peaks. Use high-field NMR (≥400 MHz) and deuterated solvents with low water content .
    Methodological Solutions:
  • Combine 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations.
  • Perform LC-MS/MS to differentiate isobaric species via fragmentation patterns.

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Storage: Keep in airtight, light-resistant containers at –20°C to prevent nitro group degradation.
  • Handling: Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which can lead to hydrolysis .

Advanced: How can solvent selection influence the synthesis and purification of nitrobenzyl-substituted diols?

Answer:
Solvent Compatibility Table:

SolventPolaritySuitability for Nitrobenzyl ReactionsNotes
THFModerateHigh (inert to nitro groups)Ideal for SN2 reactions
DCMLowModerateAvoid prolonged use (possible hydrolysis)
DMSOHighLowRisk of side reactions with nitro groups
EthanolHighLowMay protonate nitro groups, reducing reactivity

Purification Tips:

  • Use cyclohexane/ethyl acetate mixtures for column chromatography to balance polarity and solubility .

Basic: What safety precautions are necessary when handling nitro-substituted diols?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Nitro compounds may cause skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Spill Management: Neutralize spills with damp sand; avoid water (risk of spreading).

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound?

Answer:

  • DFT Applications:
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Predict reaction pathways (e.g., nitro reduction energies) using software like Gaussian or ORCA.
  • Limitations:
    • Solvent effects and steric hindrance may require molecular dynamics (MD) simulations for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.